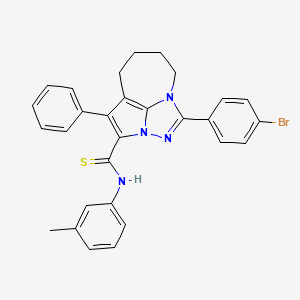
C29H25BrN4S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the molecular formula C29H25BrN4S is a complex organic molecule that has garnered interest in various scientific fields. This compound is characterized by its unique structure, which includes a bromine atom, a sulfur atom, and multiple nitrogen atoms. Its molecular weight is approximately 541.5046 g/mol . The presence of these diverse elements within its structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C29H25BrN4S typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction , which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in an aqueous or organic solvent at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of This compound may involve large-scale batch reactors where the Suzuki–Miyaura coupling is optimized for yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process. The choice of solvents, catalysts, and purification methods are critical factors in ensuring the high-quality production of this compound.
Chemical Reactions Analysis
Types of Reactions
C29H25BrN4S: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
C29H25BrN4S: has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Mechanism of Action
The mechanism of action of C29H25BrN4S involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
C29H25BrN4S: can be compared with other similar compounds based on its structure and reactivity. Similar compounds include those with analogous functional groups or molecular frameworks. For example:
C28H24BrN4S: A similar compound with one less carbon atom.
C29H24BrN4O: A compound where the sulfur atom is replaced with an oxygen atom.
The uniqueness of This compound lies in its specific combination of elements and the resulting chemical properties, which may offer distinct advantages in certain applications .
Properties
Molecular Formula |
C29H25BrN4S |
|---|---|
Molecular Weight |
541.5 g/mol |
IUPAC Name |
2-(4-bromophenyl)-N-(3-methylphenyl)-6-phenyl-1,3,4-triazatricyclo[5.4.1.04,12]dodeca-2,5,7(12)-triene-5-carbothioamide |
InChI |
InChI=1S/C29H25BrN4S/c1-19-8-7-11-23(18-19)31-28(35)26-25(20-9-3-2-4-10-20)24-12-5-6-17-33-27(32-34(26)29(24)33)21-13-15-22(30)16-14-21/h2-4,7-11,13-16,18H,5-6,12,17H2,1H3,(H,31,35) |
InChI Key |
ONVZPZBTOWOWKM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)C2=C(C3=C4N2N=C(N4CCCC3)C5=CC=C(C=C5)Br)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















